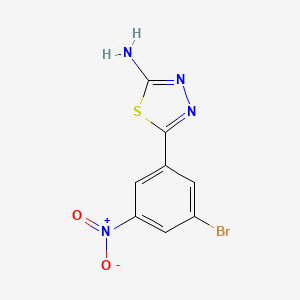

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole

Beschreibung

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 3-bromo-5-nitrophenyl group at position 4. This structure combines electron-withdrawing groups (bromo and nitro) with a rigid aromatic system, making it valuable in materials science, medicinal chemistry, and corrosion inhibition.

Eigenschaften

Molekularformel |

C8H5BrN4O2S |

|---|---|

Molekulargewicht |

301.12 g/mol |

IUPAC-Name |

5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5BrN4O2S/c9-5-1-4(2-6(3-5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12) |

InChI-Schlüssel |

VHBFBGYVOWZJHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=NN=C(S2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole Core

A fundamental precursor to the target compound is 2-amino-5-bromo-1,3,4-thiadiazole , which can be synthesized by a controlled bromination reaction of 2-amino-1,3,4-thiadiazole in acidic aqueous solution. The preparation involves:

- Pretreatment: Dissolution of 2-amino-1,3,4-thiadiazole in an aqueous acid solution (2-6% mass fraction, preferably 3-5%) to form a homogeneous reaction medium.

- Reaction: Slow addition of bromine under liquid (submerged) conditions at a temperature ≤ 10 °C to the acid solution containing the thiadiazole, followed by oxidation in the presence of an oxidant such as hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid. The molar ratio of 2-amino-1,3,4-thiadiazole to bromine is optimized between 1:0.30 and 1:0.60 (preferably 1:0.45-0.55). The reaction temperature is maintained between 15-30 °C (preferably 20-25 °C).

- Alkali Analysis: The brominated intermediate is subjected to alkali treatment in an aqueous alkaline solution (3-8% mass fraction of alkali agent, preferably 4-7%) at low temperatures (-5 to 10 °C) to precipitate and isolate the 2-amino-5-bromo-1,3,4-thiadiazole.

This method offers high purity and yield with reduced bromine usage, lower production costs, and environmentally friendly waste management.

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Acid solution | Aqueous acid, 2-6% (preferably 3-5%) | Ensures homogeneous reaction |

| Bromine addition | Molar ratio 1:0.30-0.60 (preferably 1:0.45-0.55); ≤10 °C | Submerged dropwise addition |

| Oxidant | Hypochlorite, chlorate, chlorite, H2O2, etc. | Mass ratio oxidant:product 20-50 (preferably 25-45) |

| Reaction temperature | 15-30 °C (preferably 20-25 °C) | Optimal for bromination and oxidation |

| Alkali treatment | Aqueous alkali 3-8% (preferably 4-7%); -5 to 10 °C | Precipitates brominated product |

Synthesis of 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole via Substituted Carboxylic Acid Route

A general and efficient approach to 2-amino-5-substituted-1,3,4-thiadiazoles, including aryl-substituted derivatives such as the 3-bromo-5-nitrophenyl group, involves:

- Solid-phase reaction of thiosemicarbazide with the corresponding substituted carboxylic acid (e.g., 3-bromo-5-nitrobenzoic acid) and phosphorus pentachloride in a dry reaction vessel at room temperature by grinding. The molar ratio is typically 1:1-1.2:1-1.2 for thiosemicarbazide:carboxylic acid:phosphorus pentachloride.

- Post-reaction treatment: The crude product is treated with an alkaline solution to adjust the pH to 8-8.2, followed by filtration, drying, and recrystallization to yield the desired 2-amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole.

This method is advantageous due to mild reaction conditions, short reaction time, low toxicity of reagents, simple post-processing, and high yields (over 91% reported).

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Reactants | Thiosemicarbazide, substituted carboxylic acid, phosphorus pentachloride | Molar ratio 1:(1-1.2):(1-1.2) |

| Reaction conditions | Room temperature, dry vessel, grinding | Solid-phase reaction, no solvent required |

| Post-treatment | Alkaline solution to pH 8-8.2, filtration, recrystallization | Efficient purification and isolation |

Cyclization of Thiosemicarbazide Derivatives with Aromatic Isothiocyanates

Another synthetic route involves:

- Reaction of substituted phenyl hydrazides (e.g., 3-bromo-5-nitrophenyl hydrazide) with cyclohexyl isothiocyanate or related isothiocyanates in ethanol.

- Cyclization of the intermediate thiosemicarbazides under acidic conditions (concentrated sulfuric acid) to afford 1,3,4-thiadiazole derivatives.

- This method allows for the introduction of various substituents on the phenyl ring, including bromine and nitro groups, providing structural diversity.

The structures of synthesized compounds are confirmed by FT-IR, ^1H-NMR, mass spectroscopy, and elemental analysis. This approach is well-suited for synthesizing a series of thiadiazole derivatives for biological activity screening.

Nucleophilic Substitution on 2-Bromo-5-nitrothiazole

A related method reported for functionalized thiadiazole derivatives involves:

- Nucleophilic substitution of 2-bromo-5-nitrothiazole with thiol derivatives of triazoles or aryl thiols in methanolic sodium methoxide solution.

- This method exploits the high reactivity of thiol nucleophiles over hydroxyl groups for substitution.

- Although this method is more commonly applied to triazole derivatives, it provides insights into functionalizing brominated nitro-thiazole rings, which can be adapted for synthesizing 2-amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole analogs.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Position

The bromine atom at the 3-position of the phenyl ring serves as an electrophilic site for nucleophilic substitution. Common reagents and outcomes include:

Key observations:

-

Substitution efficiency depends on solvent polarity and temperature .

-

Steric hindrance from the nitro group slightly reduces reaction rates compared to non-nitrated analogs .

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form amine derivatives, enhancing biological activity:

Mechanistic insight:

-

Catalytic hydrogenation preserves the thiadiazole ring integrity, while acidic conditions may lead to partial ring opening.

Amino Group Functionalization

The amino group at position 2 of the thiadiazole ring participates in condensation and acylation reactions:

Applications:

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions for C–C bond formation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-Amino-5-(3-phenyl-5-nitrophenyl)-1,3,4-thiadiazole | 73% | |

| Sonogashira Coupling | Phenylacetylene, CuI, PdCl₂(PPh₃)₂ | 2-Amino-5-(3-ethynyl-5-nitrophenyl)-1,3,4-thiadiazole | 65% |

Key factors:

-

Electron-withdrawing nitro group facilitates oxidative addition in palladium catalysis.

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring undergoes nitration and sulfonation at specific positions:

*Note: Meta-directing effects of bromine and nitro groups limit regioselectivity .

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

Key structural analogues include:

Observations :

- Electron-Withdrawing Groups : Nitro and bromo substituents enhance thermal stability (e.g., 254–256°C for 4-nitrophenyl vs. 232–233°C for phenyl) due to increased intermolecular interactions .

- Positional Effects : The 3-nitrophenyl derivative (a2) showed lower corrosion inhibition efficiency compared to its 4-bromobenzyl analogue (a1), highlighting the importance of substituent position .

- Fluorescence: The ortho-hydroxyl group in TS induces dual fluorescence via charge transfer, a property absent in non-hydroxylated analogues like TB .

Antimicrobial and Anticancer Potential

- 4-Nitrophenyl Derivative : Exhibited antimicrobial activity when incorporated into tetrazole derivatives, with MIC values against S. aureus and E. coli reported in related studies .

- Anticancer Agents : Thiadiazole derivatives (e.g., VR24 and VR27) demonstrated efficacy against colon cancer cells, though the role of specific substituents (e.g., bromo vs. nitro) requires further exploration .

Toxicity Considerations

Corrosion Inhibition

- 4-Bromobenzyl Derivative (a1) : Achieved 92% inhibition efficiency for mild steel in H2SO4, outperforming the 3-nitrophenyl analogue (a2) due to enhanced adsorption from the bromine atom’s polarizability .

- DFT Insights : Electron-donating groups improve inhibitor-metal surface interactions, suggesting that the target compound’s bromo and nitro groups may synergistically enhance adsorption .

Fluorescence and Spectroscopy

- Dual Fluorescence : Observed in TS (2-hydroxyphenyl) but absent in TB (phenyl), indicating that substituents with hydrogen-bonding capacity (e.g., –OH) are critical for fluorescence effects . The target compound’s bromo and nitro groups may quench fluorescence due to electron withdrawal.

Biologische Aktivität

2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an amino group, a thiadiazole ring, and a phenyl group with specific halogen substitutions, which significantly influence its biological properties.

Chemical Structure and Properties

The molecular formula of 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole is CHBrNOS, with a molecular weight of approximately 290.57 g/mol. The presence of bromine and nitro groups on the phenyl ring enhances its reactivity and potential biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 290.57 g/mol |

| CAS Number | 1388068-56-1 |

Biological Activities

The biological activities of 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole have been explored in various studies. Key areas of interest include:

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit specific protein kinases associated with cancer cell proliferation. In vitro tests demonstrated that it has selective activity against certain cancer cell lines, including K562 (a myelogenous leukemia cell line), with an IC value reported at approximately 7.4 µM .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Derivatives of thiadiazoles have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities suggest that the compound may be a candidate for further development as an antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Certain derivatives have demonstrated the ability to inhibit inflammatory mediators in vitro, indicating potential use in treating inflammatory diseases .

The mechanisms through which 2-Amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole exerts its biological effects are still being elucidated. Preliminary studies suggest that the nitro group plays a critical role in its interaction with molecular targets, forming hydrogen bonds that enhance binding affinity to specific proteins involved in cancer cell signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (A549 and HeLa), revealing significant cytotoxicity associated with certain structural modifications .

- Antimicrobial Efficacy : Research evaluating the antimicrobial properties showed that derivatives exhibited MIC values lower than traditional antibiotics against several bacterial strains .

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety of these compounds in vivo, with results indicating potential for therapeutic applications without significant toxicity observed at effective doses .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-(3-bromo-5-nitrophenyl)-1,3,4-thiadiazole, and how can reaction yields be maximized?

Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted bromonitrobenzene derivatives under acidic or catalytic conditions. Key strategies include:

- Catalytic Mn(II) systems : Mn(II) salts enhance reaction efficiency by stabilizing intermediates and reducing side reactions, as demonstrated in analogous thiadiazole syntheses .

- Bromination optimization : Controlled bromination of precursor nitroaryl groups (e.g., using NBS or Br₂ in DMF) ensures regioselectivity at the 3-position of the phenyl ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates, achieving yields >75% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C-Br at ~600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns:

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 331.94 for C₈H₅BrN₄O₂S) .

- Elemental analysis : Ensures purity (>95% C, H, N, S content) .

Q. What preliminary biological activities have been reported for structurally similar thiadiazoles?

Answer: Analogous brominated thiadiazoles exhibit:

- Antimicrobial activity : MIC values of 12.5–25 µg/mL against S. aureus and E. coli due to thiadiazole’s sulfur-rich scaffold disrupting bacterial membranes .

- Anticancer potential : IC₅₀ values <10 µM in breast cancer (MCF-7) cells via inhibition of Bcl-2 pathways .

- Enzyme modulation : Thiadiazole derivatives act as kinase inhibitors by binding to ATP pockets via halogen-π interactions .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 5-position of the phenyl ring influence the compound’s reactivity and stability?

Answer:

- Electronic effects : The nitro group (-NO₂) enhances electrophilicity of the adjacent bromine atom, facilitating nucleophilic aromatic substitution (SNAr) reactions. This is critical for functionalizing the phenyl ring .

- Thermodynamic stability : Nitro groups increase ring strain but improve thermal stability (TGA data shows decomposition >200°C) due to resonance stabilization of the thiadiazole core .

- Solubility : Reduces aqueous solubility (logP ~2.8) but enhances lipid membrane penetration in biological assays .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates charge distribution, HOMO-LUMO gaps (~4.2 eV), and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular docking (AutoDock/Vina) : Simulates interactions with proteins (e.g., Bcl-2, EGFR). The bromine atom forms halogen bonds with Lys/Arg residues, while the nitro group stabilizes via π-π stacking .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in solvated systems .

Q. How can contradictory data on biological activity be resolved when testing this compound?

Answer:

- Dosage optimization : Re-evaluate IC₅₀/MIC values across a wider concentration range (e.g., 0.1–100 µM) to account for assay sensitivity .

- Structural analogs : Compare activity of derivatives (e.g., replacing Br with Cl or CF₃) to isolate substituent effects .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways (e.g., apoptosis vs. metabolic disruption) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

- Prodrug design : Mask the NH₂ group with acetyl or PEGylated moieties to enhance solubility and reduce first-pass metabolism .

- Nanocarriers : Encapsulate in liposomes (size ~100 nm) to improve plasma half-life and tumor targeting .

- Co-crystallization : Formulate with cyclodextrins to stabilize the crystalline lattice and delay degradation .

Q. How does the bromine atom’s position affect intermolecular interactions in solid-state crystallography?

Answer:

- Halogen bonding : The 3-bromo substituent participates in short contacts (3.1–3.3 Å) with electron-rich atoms (O, N) in adjacent molecules, stabilizing crystal packing .

- π-Hole interactions : The nitro group’s electron-deficient π-system attracts electron-rich aromatic rings, influencing polymorphism .

- XRD refinement : Space group analysis (e.g., monoclinic P2₁/c) reveals Br’s role in unit cell symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.